![molecular formula C18H25ClN2O5S B5608263 ethyl 1-[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]-4-piperidinecarboxylate](/img/structure/B5608263.png)
ethyl 1-[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]-4-piperidinecarboxylate
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Description
Synthesis Analysis
The synthesis of related compounds involves cyclization reactions, with piperidine serving as a catalyst, leading to the formation of various derivatives. For example, the cyclization of N-(4-chlorophenyl)-β-alanine in the presence of piperidine resulted in ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, which upon reacting with different hydrazines yielded a variety of tetrahydropyridine, dihydropyrazolone, and oxazole derivatives (Anusevičius et al., 2014).
Molecular Structure Analysis
The molecular structure of closely related compounds has been elucidated through methods such as IR, 1H NMR, and 13C NMR spectroscopy, alongside X-ray analysis. For instance, the crystal structures of ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate analogues were determined, highlighting different crystal packings despite their analogical chemical nature (Mambourg et al., 2021).
Future Directions
The future directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Indole derivatives, for example, have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
ethyl 1-[2-(4-chloro-N-methylsulfonylanilino)propanoyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O5S/c1-4-26-18(23)14-9-11-20(12-10-14)17(22)13(2)21(27(3,24)25)16-7-5-15(19)6-8-16/h5-8,13-14H,4,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UALCILMAFSWREH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C(C)N(C2=CC=C(C=C2)Cl)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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